molecular formula C8H13ClN2O B8133569 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride

4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride

Cat. No.: B8133569
M. Wt: 188.65 g/mol
InChI Key: JCSBXLYCKCNBGW-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride is a substituted aromatic diamine derivative with the molecular formula C₈H₁₂N₂O·HCl (derived from its free base formula C₈H₁₂N₂O, as reported in ). Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 5, and two amino groups (-NH₂) at positions 1 and 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Key structural identifiers include:

  • SMILES: CC1=CC(=C(C=C1OC)N)N
  • InChIKey: CVHJSFQVNCVUQP-UHFFFAOYSA-N

This compound is structurally related to other benzene-1,2-diamine derivatives, which are widely used as intermediates in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.

Properties

IUPAC Name

4-methoxy-5-methylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-6(9)7(10)4-8(5)11-2;/h3-4H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSBXLYCKCNBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Solvent-Controlled Photoreactions

The photoreduction of 4-methoxyazobenzenes under acidic conditions offers a pathway to N-arylbenzene-1,2-diamines. In this method, 4-methoxyazobenzene derivatives undergo protonation in hydrochloric acid (HCl)-containing solvents, followed by irradiation to produce hydrazobenzene intermediates. A subsequent o-semidine rearrangement yields the diamine scaffold.

For 4-methoxy-5-methyl-benzene-1,2-diamine hydrochloride , the precursor 4-methoxy-5-methylazobenzene must first be synthesized. This involves:

  • Azo coupling : Reaction of 4-methoxy-5-methylaniline with a diazonium salt derived from aniline derivatives.

  • Methylation : Protection of hydroxyl groups using dimethyl sulfate.

Irradiation in DMF with 0.5 M HCl preferentially generates N-arylbenzene-1,2-diamines, while acetal with 0.16 M HCl promotes benzimidazole formation. Adjusting solvent polarity and acid strength is critical for selectivity.

Table 1: Optimization of Photoreduction Conditions

SolventHCl ConcentrationMajor ProductYield (%)
DMF0.5 MN-arylbenzene-1,2-diamine65–75
Acetal0.16 M1-Aryl-1H-benzimidazole55–60

Multi-Step Synthesis from 4-Methoxybenzaldehyde

Oximation and Dehydration to Nitriles

A patent (CN101092377A) describes a one-pot synthesis of 4-methoxybenzonitrile from 4-methoxybenzaldehyde via oximation and dehydration. While this method targets nitriles, it provides a template for functionalizing the benzene ring:

  • Oximation : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride in dichloromethane, catalyzed by triethylamine.

  • Dehydration : Thionyl chloride (SOCl₂) converts the oxime intermediate to 4-methoxybenzonitrile.

Adapting this route, 4-methoxy-5-methylbenzaldehyde could be similarly oxidized and dehydrated to introduce a nitrile group at the 2-position. Subsequent reduction of the nitrile to an amine (e.g., using LiAlH₄ or catalytic hydrogenation) would yield the diamine precursor.

Table 2: Reaction Conditions for Nitrile Synthesis

StepReagentsTemperature (°C)Yield (%)
OximationNH₂OH·HCl, Et₃N15–3089–93
DehydrationSOCl₂10–2590–93

Acid-Mediated Cyclization and Rearrangement

Hydrochloric Acid as a Dual Catalyst

In the presence of HCl, intermediates such as hydrazobenzenes undergo rearrangements to form diamines. For example, 4-methoxy-hydrazobenzene rearranges to 4-methoxy-N²-phenylbenzene-1,2-diamine under acidic conditions. Introducing a methyl group at the 5-position requires starting with a methyl-substituted hydrazobenzene.

Key Considerations:

  • Acid Strength : Higher HCl concentrations (0.5 M) favor diamine formation over cyclization.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving diamine yields.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride with structurally similar benzene-1,2-diamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methoxy-5-methyl-benzene-1,2-diamine HCl 4-OCH₃, 5-CH₃, 1,2-NH₂ C₈H₁₂N₂O·HCl 192.65 Intermediate for acridine/benzothiazepine synthesis; enhanced solubility due to methoxy
4-Chloro-5-methylbenzene-1,2-diamine 4-Cl, 5-CH₃, 1,2-NH₂ C₇H₉ClN₂ 172.62 Higher reactivity in nitro-reduction reactions; used in indoloquinoxaline synthesis
5-Chloro-3-nitrobenzene-1,2-diamine 5-Cl, 3-NO₂, 1,2-NH₂ C₆H₅ClN₃O₂ 186.58 Electron-withdrawing nitro group reduces stability; requires immediate use post-synthesis
4,5-Dimethoxybenzene-1,2-diamine HCl 4,5-di-OCH₃, 1,2-NH₂ C₈H₁₂N₂O₂·HCl 208.65 Increased steric hindrance; lower yields in cyclocondensation reactions
2-Amino-5-methoxyphenol HCl 5-OCH₃, 2-NH₂, 1-OH C₇H₈NO₂·HCl 187.60 Phenolic -OH group enables chelation; used in metal-complex catalysis

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like 4,5-Dimethoxybenzene-1,2-diamine .
  • LogP: The methoxy and methyl groups in 4-Methoxy-5-methylbenzene-1,2-diamine HCl contribute to a higher calculated LogP (~1.2) than polar derivatives such as 2-Amino-5-methoxyphenol HCl (LogP ~0.5), enhancing membrane permeability in drug design .

Biological Activity

4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride, also known as 4-Methoxy-5-methylbenzene-1,2-diamine, is an organic compound with the molecular formula C8H12N2OC_8H_{12}N_2O. It features two amino groups at the 1 and 2 positions of a benzene ring, along with a methoxy group at the 4 position and a methyl group at the 5 position. This compound is primarily studied for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 4-Methoxy-5-methyl-benzene-1,2-diamine exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:

  • Cell Viability Reduction : Treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
  • Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death. Specifically, caspase-3 and caspase-9 were significantly upregulated following treatment.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, researchers evaluated the efficacy of 4-Methoxy-5-methyl-benzene-1,2-diamine against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones:

  • Results : The compound showed larger inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria, indicating its selective activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on MCF-7 and HeLa cells to determine the cytotoxic effects of the compound. The findings were as follows:

Concentration (µM) MCF-7 Cell Viability (%) HeLa Cell Viability (%)
108580
256055
503025

The results indicate that higher concentrations significantly reduce cell viability, suggesting potential therapeutic applications in cancer treatment.

The biological activities of 4-Methoxy-5-methyl-benzene-1,2-diamine are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair in cancer cells.
  • Modulation of Cell Signaling Pathways : The activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride?

The synthesis typically involves sequential functionalization of a benzene-1,2-diamine precursor. Key steps include:

  • Methoxy Introduction : Methylation via nucleophilic substitution using methoxy precursors (e.g., methyl iodide) under alkaline conditions .
  • Methyl Group Positioning : Regioselective alkylation or Friedel-Crafts reactions to introduce the methyl group at the 5-position, guided by steric and electronic effects .
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to improve stability and solubility . Critical Parameters : Temperature control (<60°C) and solvent choice (e.g., ethanol/water mixtures) to prevent over-alkylation or decomposition .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

  • Solubility : The methoxy group enhances water solubility due to its polar nature, as observed in related compounds like 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (water solubility: ~50 mg/mL at 25°C) .
  • Reactivity : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but may deactivate amine groups in nucleophilic reactions. Comparative studies on 3-Methoxybenzene-1,2-diamine hydrochloride show reduced reactivity in acylation compared to non-methoxy analogs .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 217.08 for C8_8H13_{13}ClN2_2O) .
  • IR Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O of methoxy) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

Regioselectivity is influenced by:

  • Directing Groups : The 1,2-diamine moiety directs electrophiles to the 4- and 5-positions. Computational modeling (e.g., DFT) predicts preferential methylation at the 5-position due to steric hindrance at the 4-position .
  • Protection Strategies : Temporary protection of amine groups with Boc or Fmoc groups to control substitution sites, followed by deprotection . Example : In 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride synthesis, chlorine directs methylation to the 3-position, highlighting the role of substituents .

Q. How do solvent interactions affect the compound’s stability in experimental conditions?

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from:

  • Structural Analogues : Compare with 4-(Trifluoromethyl)benzene-1,2-diamine derivatives, where trifluoromethyl groups enhance cytotoxicity .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times. For example, 48-hour IC50_{50} values vary by >50% across cell types .
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid metabolism .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Used to map binding to enzymes (e.g., tyrosine kinases) by simulating interactions with the methoxy-methyl diamine scaffold. Studies on similar compounds show strong hydrogen bonding with ATP-binding pockets .
  • MD Simulations : Predict conformational stability in receptor binding sites over 100-ns trajectories. For example, 3-Methoxybenzene-1,2-diamine hydrochloride shows stable binding to β-adrenergic receptors .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20% yield increase in related diamine syntheses) .
  • Analytical Validation : Cross-validate NMR data with X-ray crystallography for ambiguous substitution patterns .
  • Biological Testing : Pair in vitro assays with zebrafish models to assess bioavailability and toxicity .

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